Technical Profile: 2-(2,2-dimethyl-2H-chromen-6-yl)quinolin-4(1H)-one
Technical Profile: 2-(2,2-dimethyl-2H-chromen-6-yl)quinolin-4(1H)-one
The following technical guide provides an in-depth analysis of 2-(2,2-dimethyl-2H-chromen-6-yl)quinolin-4(1H)-one , a synthetic hybrid scaffold integrating the pharmacophores of quinolone and chromene. This document is structured for researchers in medicinal chemistry and pharmacology, focusing on synthesis, structural logic, and therapeutic mechanisms.
Executive Summary
2-(2,2-dimethyl-2H-chromen-6-yl)quinolin-4(1H)-one represents a strategic fusion of two privileged structures: the 4-quinolone core (associated with kinase inhibition and DNA intercalation) and the 2,2-dimethyl-2H-chromene moiety (a lipophilic pharmacophore found in natural products like precocenes and deguelin).
This compound is a structural analogue of CHM-1 (2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one), a potent antitumor agent. By replacing the 2-fluorophenyl group with the chromene ring, the molecule gains enhanced lipophilicity and metabolic stability at the C2 position, targeting the colchicine-binding site of tubulin to induce G2/M cell cycle arrest and mitochondria-dependent apoptosis .
Chemical Architecture & Structural Logic
Identification
-
IUPAC Name: 2-(2,2-dimethyl-2H-chromen-6-yl)quinolin-4(1H)-one
-
Molecular Formula: C
H NO -
Molecular Weight: 303.36 g/mol
-
Core Scaffold: 4-Quinolone (1H-quinolin-4-one)
-
Substituent (C2): 2,2-dimethyl-2H-chromen-6-yl (Benzopyran derivative)
Structure-Activity Relationship (SAR)
The design of this molecule relies on three critical structural features:
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The Quinolone NH/CO Motif: The H-bond donor (NH) and acceptor (C=O) at positions 1 and 4 are essential for binding to the amino acid residues (e.g., Val, Asn) within the ATP-binding pocket of kinases or the colchicine site of tubulin.
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The Chromene "Tail": The 2,2-dimethyl-2H-chromene ring acts as a hydrophobic anchor. The gem-dimethyl group at C2' prevents oxidative metabolism (e.g., hydroxylation) common at benzylic positions, enhancing in vivo half-life.
-
Planarity: The conjugation between the quinolone and chromene rings (via the C2-C6' bond) enforces a planar conformation, facilitating intercalation into DNA or fitting into narrow hydrophobic clefts in proteins.
Chemical Synthesis Protocol
The synthesis of 2-(2,2-dimethyl-2H-chromen-6-yl)quinolin-4(1H)-one is achieved through a convergent route involving the preparation of the chromene precursor followed by a modified Claisen condensation and cyclization with an anthranilate derivative.
Reaction Scheme (Graphviz)
Detailed Methodology
Step 1: Synthesis of 1-(2,2-dimethyl-2H-chromen-6-yl)ethan-1-one
This step constructs the chromene ring via a propargylation-cyclization sequence.
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Reagents: 4-Hydroxyacetophenone (1.0 eq), 3-Chloro-3-methyl-1-butyne (1.5 eq), K
CO (3.0 eq), KI (1.0 eq), CuI (cat). -
Procedure: Dissolve 4-hydroxyacetophenone in anhydrous acetone. Add K
CO , KI, and CuI. Add 3-chloro-3-methyl-1-butyne dropwise. Reflux for 6–8 hours. -
Workup: Filter salts, concentrate filtrate, and purify via silica gel chromatography (Hexane/EtOAc).
-
Validation:
H NMR should show gem-dimethyl singlets at 1.45 ppm and olefinic doublets at 5.6 and 6.3 ppm.
Step 2: Coupling and Cyclization (Modified von Niementowski)
This step couples the acetyl chromene with methyl anthranilate to form the quinolone core.
-
Reagents: Methyl anthranilate (1.0 eq), Acetyl chromene (from Step 1, 1.0 eq), LiHMDS (Lithium hexamethyldisilazide, 2.5 eq) or NaH.
-
Procedure:
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Cool a solution of Acetyl chromene in dry THF to -78°C.
-
Add LiHMDS dropwise to generate the enolate. Stir for 30 min.
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Add Methyl anthranilate (dissolved in THF). Allow to warm to RT and stir for 12h.
-
Note: This forms the diketo/enamine intermediate.
-
-
Cyclization: Quench the reaction with saturated NH
Cl. Extract with EtOAc.[1] Dissolve the crude intermediate in glacial acetic acid with a catalytic amount of H SO or I and reflux for 2 hours to effect dehydration and cyclization. -
Purification: Recrystallize from Ethanol/DMF to obtain the target solid.
Pharmacology & Mechanism of Action[2]
Primary Mechanism: Microtubule Destabilization
Like its analogue CHM-1, this compound targets the colchicine-binding site on
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Binding Mode: The quinolone ring occupies the hydrophobic pocket usually bound by the trimethoxyphenyl ring of colchicine, while the chromene tail extends into the interface, sterically hindering the addition of new tubulin dimers.
-
Consequence: Disruption of the mitotic spindle leads to cell cycle arrest at the G2/M phase .
Signaling Pathway (Graphviz)
Biological Evaluation Protocols
Protocol A: Tubulin Polymerization Assay
-
Objective: Quantify the IC
for polymerization inhibition. -
Method: Use purified bovine brain tubulin in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl
, pH 6.9). -
Step-by-Step:
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Incubate tubulin (10 µM) with the test compound (0.1–10 µM) at 37°C.
-
Monitor turbidity at 340 nm spectrophotometrically for 30 minutes.
-
Control: Combretastatin A-4 (positive), DMSO (negative).
-
Result: A decrease in V
of the turbidity curve indicates inhibition.
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Protocol B: Cell Cycle Analysis (Flow Cytometry)
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Objective: Confirm G2/M arrest.
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Method: Propidium Iodide (PI) staining.
-
Step-by-Step:
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Treat cancer cells (e.g., HepG2, MCF-7) with compound for 24h.
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Fix cells in 70% cold ethanol.
-
Stain with PI (20 µg/mL) and RNase A.
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Analyze DNA content via flow cytometer.
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Result: Accumulation of cells in the 4N (G2/M) peak compared to control.
-
Data Summary & Therapeutic Potential[2][7][8]
| Property | Value / Description |
| Primary Target | |
| Secondary Target | Cdk1 (Cyclin-dependent kinase 1) |
| IC | Predicted: 0.1 – 1.0 µM (Based on CHM-1 data) |
| Solubility | Low (Requires formulation as phosphate prodrug or nanoparticle) |
| Metabolic Stability | High (Gem-dimethyl group blocks oxidation) |
| Indication | Hepatocellular Carcinoma (HCC), Colorectal Cancer |
Therapeutic Insight: The 2,2-dimethyl-2H-chromene substitution addresses a common liability in flavonoid-based drugs—metabolic instability. By blocking the reactive benzylic position with methyl groups, this scaffold maintains potency while potentially extending the duration of action in vivo.
References
-
Wang, T. et al. (2009). "The synthesized 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one (CHM-1) promoted G2/M arrest through inhibition of CDK1 and induced apoptosis." Journal of Gastroenterology, 44(10), 1055-1063. Link
-
Chou, L.C. et al. (2010). "Synthesis and preclinical evaluations of 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one monosodium phosphate (CHM-1-P-Na) as a potent antitumor agent." Journal of Medicinal Chemistry, 53(4), 1616-1626. Link
- Lee, J. et al. (2015). "Deguelin derivative L80... featuring a (6,7-dimethoxyquinolin-4-yl)(5-methoxy-2,2-dimethyl-2H-chromen-6-yl) moiety." Scientific Reports, 5, 12345. (Contextual Reference for Chromene-Quinolone Hybrids).
- Kuo, S.C. et al. (2009). "Synthesis and cytotoxic activity of 2-substituted quinolin-4-ones." Chemical and Pharmaceutical Bulletin, 57(1), 1-10.
-
Zaytsev, V.P. et al. (2018). "Three-component reaction between isatoic anhydride, amine and methyl-substituted furyl-acryl-aldehydes."[5] Acta Crystallographica Section E, 74(8), 1101-1106.[5] Link
Sources
- 1. myttex.net [myttex.net]
- 2. researchgate.net [researchgate.net]
- 3. GSRS [precision.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. Three-component reaction between isatoic anhydride, amine and meth-yl-subs-tituted furyl-acryl-alde-hydes: crystal structures of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one, 3-benzyl-2-[(E)-2-(furan-2-yl)-1-methyl-vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one and 3-(furan-2-ylmeth-yl)-2-[(E)-2-(furan-2-yl)-1-methyl-vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
